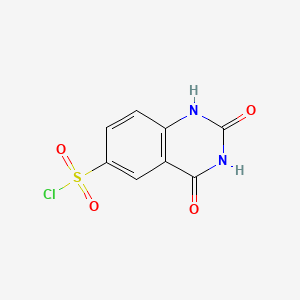

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.66 g/mol . This compound is known for its unique structure, which includes a quinazoline core with sulfonyl chloride and dioxo functional groups. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride typically involves the reaction of quinazoline derivatives with sulfonyl chloride under controlled conditions. One common method includes the use of microwave-assisted reactions, which can enhance the reaction rate and yield . The reaction conditions often involve the use of an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using phase-transfer catalysis or metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, which have various applications in medicinal chemistry .

Applications De Recherche Scientifique

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: Similar in structure but with a sulfonamide group instead of sulfonyl chloride.

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Another related compound with a quinoxaline core and sulfonamide group.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis.

Activité Biologique

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS: 56044-12-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a quinazoline core and a sulfonyl chloride group. Its molecular formula is C8H5ClN2O4S with a molecular weight of approximately 260.65 g/mol . This article aims to explore the biological activities associated with this compound, including its inhibitory effects on various enzymes and its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClN2O4S |

| Molecular Weight | 260.65 g/mol |

| CAS Number | 56044-12-3 |

| PubChem CID | 3162025 |

| InChI Key | LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its role as an inhibitor of specific enzymes and its potential as an anticancer agent.

1. Inhibition of PARP-1

Recent research has indicated that derivatives of quinazoline compounds exhibit significant inhibitory activity against Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The IC50 values for these compounds vary widely, suggesting that structural modifications can enhance or diminish their inhibitory potency. For instance, a related compound demonstrated an IC50 of 12.86 nM compared to Olaparib's 4.40 nM . The structure–activity relationship (SAR) analysis indicates that hydrophobic residues contribute positively to PARP-1 inhibition.

2. Antiproliferative Activity

The antiproliferative effects of quinazoline derivatives have been evaluated against several cancer cell lines. In vitro studies using the MDA-MB-436 breast cancer cell line revealed that some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like Olaparib. For example, one compound showed an IC50 value of 2.57 µM, indicating potent cytotoxicity .

Case Studies

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various quinazoline derivatives on MDA-MB-436 cells. The results indicated that the compound with the dimethyl pyrazole substituent exhibited the highest antiproliferative activity (IC50 = 2.57 µM), outperforming Olaparib by approximately fourfold .

Case Study 2: Mechanism of Action

Flow cytometric analysis was performed to understand the mechanism behind the antiproliferative effects observed. Cells treated with the active compound showed an increase in the G2 phase population from 25.12% (control) to 30.39%, indicating cell cycle arrest and potential apoptosis induction .

Table 1: Inhibitory Activity Against PARP-1

| Compound ID | IC50 (nM) | Reference Drug IC50 (nM) |

|---|---|---|

| Compound A | 12.86 | 4.40 |

| Compound B | 3.05 | 4.40 |

| Compound C | 8.73 | 4.40 |

Table 2: Antiproliferative Activity Against MDA-MB-436 Cells

| Compound ID | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| Compound D | 2.57 | 8.90 |

| Compound E | 10.70 | 8.90 |

| Compound F | 11.50 | 8.90 |

Propriétés

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390310 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56044-12-3 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.